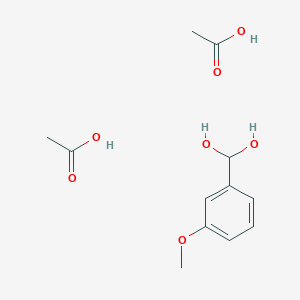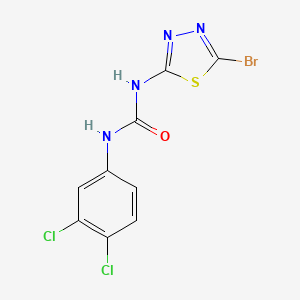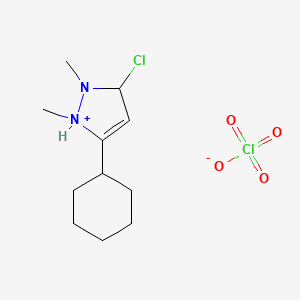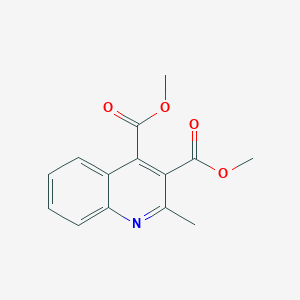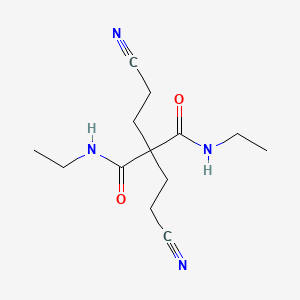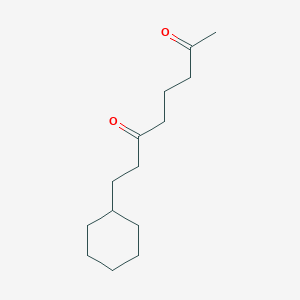
8-Cyclohexyloctane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclohexyloctane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to an octane chain with two ketone functionalities at the 2nd and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexyloctane-2,6-dione typically involves the alkylation of cyclohexanone followed by a series of oxidation and reduction reactions. One common method includes the use of Grignard reagents to introduce the octane chain, followed by oxidation to form the diketone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or platinum may be employed to facilitate the necessary transformations.
Analyse Des Réactions Chimiques
Types of Reactions
8-Cyclohexyloctane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Cyclohexyloctane-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Cyclohexyloctane-2,6-dione involves its interaction with various molecular targets, primarily through its ketone functionalities. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
Octane-2,6-dione: A linear diketone without the cyclohexyl group.
Cyclohexylacetone: A compound with a cyclohexyl group and a single ketone functionality.
Uniqueness
8-Cyclohexyloctane-2,6-dione is unique due to the presence of both a cyclohexyl group and two ketone functionalities on an octane chain
Propriétés
Numéro CAS |
60439-24-9 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
8-cyclohexyloctane-2,6-dione |
InChI |
InChI=1S/C14H24O2/c1-12(15)6-5-9-14(16)11-10-13-7-3-2-4-8-13/h13H,2-11H2,1H3 |
Clé InChI |
DNYNQAMAYALFPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(=O)CCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



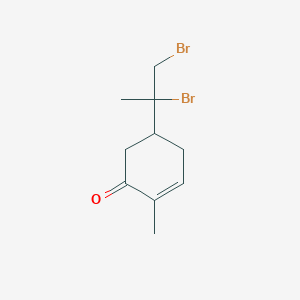
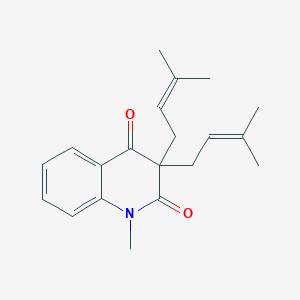
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

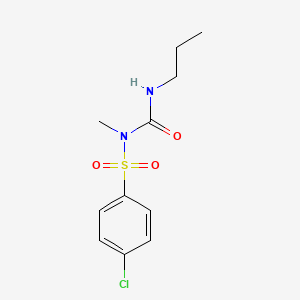
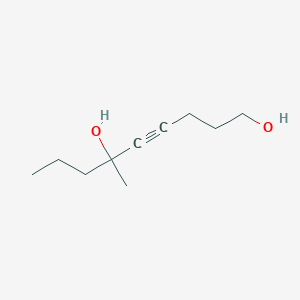

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
